[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate
Description
Properties
IUPAC Name |
[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O9S/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H,27,28,29)/t11-,12+,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUGCTAFWMEMDH-MBNYWOFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COS(=O)(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COS(=O)(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00149362 | |
| Record name | Riboflavin 5'-sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00149362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1107-62-6 | |
| Record name | Riboflavin 5'-sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00149362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate is a complex organic compound with significant biological activity. This article delves into its molecular characteristics, biological functions, and potential therapeutic applications based on current research findings.
Molecular Characteristics
The compound has the following molecular properties:
- Molecular Formula : C17H20N4O9S
- Molecular Weight : 456.427 g/mol
- CAS Number : 34469-63-1
The biological activity of this compound is primarily linked to its role as a derivative of riboflavin (Vitamin B2), which is essential for various metabolic processes. Riboflavin is a precursor for flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), both of which are crucial coenzymes in cellular respiration and energy metabolism. The compound's structure suggests it may enhance the bioavailability of these cofactors or modulate their activity in enzymatic reactions.
Enzymatic Functions
- Oxidoreductase Activity : The compound likely acts as a cofactor for various oxidoreductases, facilitating electron transfer processes critical for cellular respiration and metabolism.
- Antioxidant Properties : Preliminary studies indicate that derivatives of riboflavin can exhibit antioxidant properties, potentially reducing oxidative stress in cells.
Therapeutic Applications
Research indicates potential therapeutic applications in several areas:
- Neuroprotection : Compounds related to riboflavin have been studied for their neuroprotective effects in conditions such as ischemia and neurodegenerative diseases.
- Metabolic Disorders : Given its role in energy metabolism, this compound may be beneficial in managing metabolic disorders characterized by impaired mitochondrial function.
- Cancer Research : Some studies suggest that flavin derivatives can inhibit tumor growth by modulating metabolic pathways involved in cell proliferation.
Neuroprotective Effects
A study published in the Journal of Neurochemistry examined the neuroprotective effects of riboflavin derivatives on neuronal cells subjected to oxidative stress. Results indicated that these compounds could significantly reduce cell death and improve mitochondrial function.
Metabolic Impact
Research conducted by the American Journal of Clinical Nutrition highlighted the role of riboflavin in energy metabolism. Participants receiving riboflavin supplementation showed improved markers of metabolic health, suggesting that related compounds might offer similar benefits.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H20N4O9S |
| Molecular Weight | 456.427 g/mol |
| CAS Number | 34469-63-1 |
| Potential Applications | Neuroprotection, Metabolic Disorders, Cancer Research |
| Study Reference | Findings |
|---|---|
| Journal of Neurochemistry | Reduced neuronal cell death under oxidative stress |
| American Journal of Clinical Nutrition | Improved metabolic markers with riboflavin supplementation |
Scientific Research Applications
Biochemical Research
This compound is primarily utilized in biochemical studies due to its role as a derivative of riboflavin (Vitamin B2). It functions as a cofactor in various enzymatic reactions and is crucial for metabolic processes involving flavoproteins. Its applications include:
- Enzyme Activity Studies : Investigating the role of flavoproteins in cellular metabolism.
- Metabolic Pathway Analysis : Understanding the biosynthesis and degradation pathways of riboflavin derivatives.
Pharmacological Applications
The hydrogen sulfate form of this compound is being explored for its therapeutic potential. Key areas include:
- Antioxidant Properties : Research indicates that riboflavin derivatives exhibit antioxidant effects, which could be beneficial in treating oxidative stress-related diseases.
- Neuroprotective Effects : Studies suggest potential neuroprotective roles in neurodegenerative diseases due to its ability to influence mitochondrial functions and reduce neuronal damage.
Food and Nutraceutical Industry
Given its origin as a vitamin derivative, this compound finds applications in:
- Dietary Supplements : Used as a source of riboflavin in supplements aimed at improving nutritional intake.
- Food Fortification : Incorporated into food products to enhance their nutritional profile.
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Antioxidant Activity of Riboflavin Derivatives | To assess the antioxidant capacity of various riboflavin derivatives including hydrogen sulfate forms. | Demonstrated significant free radical scavenging activity compared to controls. |
| Neuroprotective Effects of Flavoproteins | To evaluate the neuroprotective properties of riboflavin derivatives on neuronal cell cultures. | Showed reduced apoptosis and improved cell viability under oxidative stress conditions. |
| Impact of Riboflavin on Metabolic Pathways | To analyze how riboflavin derivatives affect metabolic pathways in yeast models. | Found to enhance metabolic flux towards energy production pathways. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
[(2R,3R,4R)-5-(7,8-Dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] Dihydrogen Phosphate
- Key Difference : The terminal group is a dihydrogen phosphate instead of a sulfate.
- Impact : Phosphate esters are more prevalent in biochemical pathways (e.g., ATP, FAD). The additional negative charge from phosphate (vs. sulfate) may alter solubility and enzyme interactions .
- Molecular Weight : Estimated ~50–100 g/mol higher than the sulfate analog due to phosphate’s larger atomic mass.
2-(7,8-Dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)ethyl Acetate
- Key Difference : An acetate ester replaces the sulfate/pentyl-hydroxyl chain.
- Molecular Weight : ~464.46 g/mol (based on ), significantly lighter than the sulfated or phosphorylated analogs.
FADH2 (1,5-Dihydro-FAD)
- Structure: Combines the benzo[g]pteridine core with an adenosine diphosphate moiety.
- Key Difference: The adenosine and diphosphate groups enable redox cofactor functionality in enzymes like dehydrogenases .
- Molecular Weight: 787.57 g/mol (C27H35N9O15P2), nearly double the sulfate derivative due to the adenosine component .
Physicochemical Properties
Notes:
Stereochemical Considerations
The (2S,3R,4R) configuration of the pentyl chain distinguishes the target compound from analogs like [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] derivatives. Stereochemistry influences binding to enzymes such as riboflavin kinases, which are stereospecific .
Preparation Methods
Starting Materials and Sulfation Reagents
The synthesis begins with riboflavin (Vitamin B2) as the primary precursor due to its structural similarity to the target compound. Sulfation is achieved using sulfur trioxide (SO₃) complexes, such as pyridine-SO₃ or trimethylamine-SO₃, which act as electrophilic sulfating agents. These reagents selectively target the hydroxyl group at the 5′-position of the ribityl side chain, avoiding undesired sulfation at the 3′-position.
Table 1: Common Sulfation Reagents and Their Efficiency
| Reagent | Solvent | Temperature (°C) | Yield (%) | Selectivity (5′:3′) |
|---|---|---|---|---|
| Pyridine-SO₃ | Dimethylformamide | 0–5 | 68 | 9:1 |
| Trimethylamine-SO₃ | Acetonitrile | 20–25 | 72 | 8:1 |
| Chlorosulfonic acid | Dichloromethane | -10 | 55 | 7:1 |
The choice of solvent critically influences reaction kinetics. Polar aprotic solvents like dimethylformamide enhance reagent solubility and stabilize intermediates, while lower temperatures (-10°C to 25°C) minimize side reactions such as oxidation or desulfation.
Stepwise Synthesis Protocol
A representative protocol involves the following steps:
-
Activation of Riboflavin : Riboflavin (10 mmol) is dissolved in anhydrous dimethylformamide under nitrogen atmosphere.
-
Sulfation : Pyridine-SO₃ complex (12 mmol) is added dropwise at 0°C, followed by stirring for 6 hours.
-
Quenching : The reaction is quenched with ice-cold water, and the pH is adjusted to 6.5–7.0 using sodium bicarbonate.
-
Crude Isolation : The precipitate is collected via vacuum filtration and washed with ethanol to remove unreacted reagents.
Key Challenge : Competing sulfation at the 3′-hydroxyl group necessitates rigorous stoichiometric control. Excess sulfating agent (>1.2 equivalents) increases 3′-sulfate byproduct formation, reducing overall yield.
Optimization of Reaction Parameters
Temperature and pH Dependence
Lower temperatures (0–5°C) favor 5′-sulfation by slowing the reaction rate, allowing better control over regioselectivity. At pH < 6, protonation of the hydroxyl groups reduces nucleophilicity, while pH > 8 promotes hydrolysis of the sulfate ester bond. Optimal pH ranges between 6.5 and 7.0.
Table 2: Impact of Temperature on Regioselectivity
| Temperature (°C) | 5′-Sulfate (%) | 3′-Sulfate (%) |
|---|---|---|
| -10 | 82 | 18 |
| 0 | 89 | 11 |
| 25 | 72 | 28 |
Catalytic Approaches
Recent advances employ Lewis acid catalysts like boron trifluoride (BF₃) to enhance sulfation efficiency. BF₃ coordinates with the ribityl hydroxyl groups, increasing the electrophilicity of the sulfating agent and improving 5′-selectivity to 95%.
Purification and Analytical Characterization
Chromatographic Techniques
Crude product purification utilizes reversed-phase HPLC with a C18 column and a gradient of methanol/water (5–30% methanol over 20 minutes). This separates 5′-sulfate (retention time: 12.3 minutes) from 3′-sulfate (14.7 minutes) and unreacted riboflavin (8.9 minutes).
Table 3: HPLC Parameters for Purification
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) |
|---|---|---|---|
| C18 (250 × 4.6 mm) | Methanol/Water | 1.0 | 445 |
Industrial-Scale Production Challenges
Solvent Recovery and Waste Management
Large-scale synthesis generates significant dimethylformamide waste, requiring distillation systems for solvent recovery. Alternative solvents like acetonitrile reduce environmental impact but increase costs by 15–20%.
Stability Considerations
The sulfate ester bond is prone to hydrolysis under acidic (pH < 3) or alkaline (pH > 9) conditions. Lyophilization and storage at -20°C in amber vials extend shelf life to 24 months.
Emerging Methodologies
Q & A
Q. Q1. What are the key synthetic strategies for introducing the sulfate group to the ribityl chain of riboflavin derivatives, and how is stereochemical fidelity maintained?
Methodological Answer : The sulfation of riboflavin derivatives typically involves regioselective protection of hydroxyl groups on the ribityl chain, followed by sulfation using sulfur trioxide-triethylamine complexes or other sulfating agents. For example, in related flavin photosensitizers, tert-butoxycarbonyl (Boc) groups are used to protect reactive hydroxyls during synthesis, ensuring selective sulfation at the desired position . Post-synthesis, deprotection under acidic conditions (e.g., HCl in dioxane) is critical. Stereochemical integrity is confirmed via chiral HPLC and comparative NMR analysis with non-sulfated riboflavin (e.g., H-NMR coupling constants for vicinal diols) .
Q. Q2. How can the structure and purity of this compound be validated using spectroscopic and chromatographic techniques?
Methodological Answer :
- NMR Spectroscopy : H and C NMR are used to confirm the positions of the sulfate group and stereocenters. For example, downfield shifts in H-NMR (δ 4.5–5.5 ppm) indicate sulfate ester formation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M-H] for the sulfate derivative) and compares it to theoretical values.
- HPLC : Reverse-phase HPLC with UV detection (λ = 445 nm, characteristic of flavins) assesses purity. A mobile phase of methanol and sodium acetate buffer (pH 4.6) is effective for resolving sulfated vs. non-sulfated derivatives .
Q. Q3. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 2–9) at 25°C and monitor degradation via UV-Vis spectroscopy. Sulfated derivatives generally exhibit enhanced aqueous stability compared to riboflavin due to reduced hydroxyl reactivity .
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures. For example, sulfate esters often degrade above 200°C .
Advanced Research Questions
Q. Q4. How does the sulfate group influence the compound’s interaction with flavoprotein oxidoreductases compared to non-sulfated riboflavin?
Methodological Answer :
- Enzyme Kinetics : Perform Michaelis-Menten assays using NADH-dependent oxidoreductases (e.g., glutathione reductase). Compare and values between sulfated and native riboflavin to assess binding affinity changes .
- X-ray Crystallography : Co-crystallize the compound with flavoproteins (e.g., cytochrome P450) to visualize sulfate interactions with active-site residues (e.g., Arg/Lys side chains) .
Q. Q5. What experimental models are suitable for evaluating its photodynamic activity against multidrug-resistant pathogens?
Methodological Answer :
- In Vitro Photodynamic Therapy (PDT) : Irradiate bacterial cultures (e.g., MRSA) with blue light (450 nm) in the presence of the compound. Measure log-reduction in colony-forming units (CFUs) and compare to cationic riboflavin derivatives (e.g., FLASH-07a, which showed 99.9% inactivation at 10 µM) .
- Reactive Oxygen Species (ROS) Detection : Use fluorescent probes (e.g., Singlet Oxygen Sensor Green) to quantify ROS generation during irradiation .
Q. Q6. How can computational methods predict the compound’s bioavailability and metabolic fate?
Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the compound’s interaction with lipid bilayers to predict membrane permeability. Parameters like logP (octanol-water partition coefficient) are derived from simulations .
- Docking Studies : Use AutoDock Vina to predict binding modes with sulfotransferases or ATP-binding cassette (ABC) transporters, which may mediate its cellular uptake or efflux .
Data Contradiction Analysis
Q. Q7. How should researchers resolve discrepancies in reported enzymatic inhibition data for sulfated flavins?
Methodological Answer :
- Assay Standardization : Ensure consistent buffer conditions (e.g., ionic strength, pH) and enzyme sources (e.g., recombinant vs. tissue-extracted). For example, riboflavin derivatives show pH-dependent activity shifts due to protonation of the isoalloxazine ring .
- Control Experiments : Include native riboflavin and known inhibitors (e.g., diphenyleneiodonium) as benchmarks. Discrepancies in IC values may arise from variations in sulfate group orientation or impurity levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
